2-(3-Pyridylmethyl)indazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound features a pyridine ring attached to an indazole core, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one typically involves the condensation of 2-pyridinecarboxaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired product formation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Indazole: A parent compound with a similar core structure but lacking the pyridine ring.
2-Phenylindazole: A derivative with a phenyl group instead of a pyridine ring.
3-Amino-1,2-dihydro-indazol-3-one: A compound with an amino group at the 3-position of the indazole ring.
Uniqueness: 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one is unique due to the presence of the pyridine ring, which enhances its biological activity and chemical versatility. This structural feature allows for a broader range of interactions with biological targets and the potential for diverse therapeutic applications .
Properties
CAS No. |
120273-58-7 |
---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
InChI Key |
SKZAIZCDZYPCRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
120273-58-7 | |
Synonyms |
2-(3-pyridylmethyl)indazolinone ICI 207968 ICI-207968 ICI207968 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.